molecular formula C20H24N6O5 B12899416 8-Anilino-2'-deoxy-N-(2-methylpropanoyl)guanosine CAS No. 919530-63-5

8-Anilino-2'-deoxy-N-(2-methylpropanoyl)guanosine

Cat. No.: B12899416
CAS No.: 919530-63-5
M. Wt: 428.4 g/mol
InChI Key: RBOTYQSHJOWCAJ-BFHYXJOUSA-N
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Description

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide: is a complex organic compound with significant biochemical and pharmacological properties. It is a derivative of purine, a heterocyclic aromatic organic compound, and is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where a sugar moiety is attached to the purine base.

    Introduction of the Phenylamino Group: The phenylamino group is added through an amination reaction, typically using aniline or a substituted aniline derivative.

    Formation of the Isobutyramide Group: The isobutyramide group is introduced via an acylation reaction, where an isobutyryl chloride or anhydride is reacted with the amine group on the purine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.

    Reduction: Reduction reactions can occur at the carbonyl group on the purine ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, it is studied for its potential role in cellular processes, particularly those involving nucleic acids. It can serve as a model compound for understanding the interactions between nucleosides and enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of viral infections, cancer, and other diseases due to its ability to interfere with nucleic acid synthesis.

Industry

In industry, it can be used in the synthesis of pharmaceuticals and other biologically active compounds. Its unique structure makes it a valuable intermediate in the production of various drugs.

Mechanism of Action

The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide involves its interaction with nucleic acids and enzymes. It can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular processes. This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    Guanosine: Another nucleoside with a purine base, similar in structure to the compound .

    N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(methylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide: A closely related compound with a methylamino group instead of a phenylamino group.

Uniqueness

The uniqueness of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-8-(phenylamino)-6,9-dihydro-1H-purin-2-yl)isobutyramide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylamino group, in particular, may enhance its interactions with certain enzymes and receptors, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

919530-63-5

Molecular Formula

C20H24N6O5

Molecular Weight

428.4 g/mol

IUPAC Name

N-[8-anilino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C20H24N6O5/c1-10(2)17(29)24-19-23-16-15(18(30)25-19)22-20(21-11-6-4-3-5-7-11)26(16)14-8-12(28)13(9-27)31-14/h3-7,10,12-14,27-28H,8-9H2,1-2H3,(H,21,22)(H2,23,24,25,29,30)/t12-,13+,14+/m0/s1

InChI Key

RBOTYQSHJOWCAJ-BFHYXJOUSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)NC4=CC=CC=C4

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)NC4=CC=CC=C4

Origin of Product

United States

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